N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
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Overview
Description
N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multiple steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methylsulfanyl Group: This is achieved through nucleophilic substitution reactions.
Attachment of the Cyclohexyl and Methyl Groups: These groups are introduced via alkylation reactions.
Final Acetylation: The acetamide group is introduced in the final step through acetylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the pyrrolopyrimidine core can be reduced to an alcohol.
Substitution: The acetamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and potential biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide
- N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Uniqueness
N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide is unique due to its specific combination of functional groups and the pyrrolopyrimidine core. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H32N4O2S |
---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-methylsulfanyl-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C21H32N4O2S/c1-14(2)12-25-20(27)19-17(22-21(25)28-5)11-15(3)24(19)13-18(26)23(4)16-9-7-6-8-10-16/h11,14,16H,6-10,12-13H2,1-5H3 |
InChI Key |
PTRNZXZZLCXMGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1CC(=O)N(C)C3CCCCC3)C(=O)N(C(=N2)SC)CC(C)C |
Origin of Product |
United States |
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